3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
3-(furan-2-yl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMJEICCLQDYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385723 | |
| Record name | 3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13343-96-9 | |
| Record name | 3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone bridge to a saturated propanone bridge.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Summary of Synthesis Process
| Step | Description |
|---|---|
| 1 | Combine furan-2-carbaldehyde and thiophen-2-acetyl chloride. |
| 2 | Add sodium hydroxide or potassium hydroxide as a base. |
| 3 | Conduct the reaction in ethanol or methanol at room temperature. |
| 4 | Purify the product using recrystallization or chromatography. |
Biological Activities
Research indicates that 3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one exhibits various biological activities, making it a subject of interest in medicinal chemistry:
Antifungal Activity
Studies have shown that derivatives of compounds similar to this compound demonstrate significant antifungal properties. For example, related compounds have been evaluated for their efficacy against fungi such as Fusarium graminearum and Botrytis cinerea, with promising results indicating potential for agricultural applications .
Tyrosinase Inhibition
The compound has also been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies have reported strong inhibitory activity, with some derivatives achieving low IC50 values compared to standard inhibitors like kojic acid . This suggests potential applications in treating hyperpigmentation disorders.
Additional Biological Activities
The dual-ring structure of this compound may enhance its interactions with various biological targets, leading to additional activities such as:
- Antioxidant properties : Compounds with similar structures have been noted for their ability to scavenge free radicals.
- Anticancer potential : Some chalcone derivatives are known for their cytotoxic effects against cancer cell lines.
Study on Antifungal Activity
In a recent study, a series of chalcone derivatives were synthesized and tested against common agricultural pathogens. The results showed that certain derivatives exhibited EC50 values significantly lower than traditional fungicides, indicating their potential as effective agricultural treatments .
Study on Tyrosinase Inhibition
Another study focused on the synthesis of substituted phenyl chalcones derived from this compound. The findings revealed that these compounds displayed remarkable tyrosinase inhibitory activity, suggesting their utility in cosmetic formulations aimed at skin lightening .
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(Thiophen-2-yl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a furan ring.
3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and structural properties
Biological Activity
3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as a chalcone, is an organic compound characterized by the presence of furan and thiophene rings. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈O₂S
- Molar Mass : 204.24 g/mol
- CAS Number : 42811-86-9
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Structural Representation :
This compound's unique structure allows it to engage in various chemical reactions, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between furan-2-carbaldehyde and thiophene-2-carbaldehyde, often using sodium hydroxide or potassium hydroxide as a base in ethanol or methanol solvents at room temperature .
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have reported the anticancer properties of chalcones, including this compound. For instance, in vitro studies have demonstrated its effectiveness against various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis through modulation of apoptotic proteins and caspase activation, making it a candidate for further development as a chemotherapeutic agent .
Antimicrobial Activity
Chalcones, including this compound, have been investigated for their antimicrobial properties. They show significant activity against various pathogens, suggesting potential applications in treating infections. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
The biological effects of this compound are thought to result from its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression.
- Receptor Modulation : It could act on receptors that mediate cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells .
Case Studies and Research Findings
Recent studies have highlighted the promising bioactivity of related chalcones and their derivatives:
- Study on Indole-Chalcone Hybrids : A series of α-cyano indolylchalcones were synthesized, showing significant anticancer activity with IC50 values lower than established chemotherapeutics .
- Antiproliferative Effects : In a study involving CLL cell lines, compounds similar to this compound exhibited potent antiproliferative effects with low toxicity towards healthy cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., thiophen-2-ylacetone) reacts with an aldehyde (e.g., furan-2-carbaldehyde) under acidic or basic conditions. Ethanol is commonly used as a solvent, with catalytic HCl or NaOH to drive the reaction . For example, similar enones are synthesized using thionyl chloride (SOCl₂) as a dehydrating agent in ethanol, yielding α,β-unsaturated ketones . Optimization involves temperature control (60–80°C) and stoichiometric ratios (1:1 ketone:aldehyde). Purity is enhanced via recrystallization from ethanol or column chromatography.
Q. How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : NMR reveals peaks for the enone system (δ 6.5–7.5 ppm for vinyl protons) and aromatic protons of furan/thiophene (δ 7.0–8.0 ppm). NMR confirms carbonyl (C=O) at δ 190–200 ppm .
- X-ray crystallography : Single-crystal studies (e.g., monoclinic P2₁/c space group) resolve bond lengths (C=O: ~1.22 Å, C=C: ~1.34 Å) and dihedral angles between heterocyclic rings (~10–20°), confirming planar conjugation .
Q. What are the common chemical reactions involving this enone system, and how do heterocyclic substituents influence reactivity?
- Methodological Answer :
- Oxidation : The thiophene ring undergoes oxidation with m-CPBA (meta-chloroperbenzoic acid) to form sulfoxides or sulfones, while the furan ring is more resistant due to lower electron density .
- Reduction : NaBH₄ selectively reduces the carbonyl to an alcohol, whereas LiAlH₄ fully reduces the enone to a diol .
- Electrophilic substitution : Thiophene undergoes bromination (Br₂/CHCl₃) at the α-position, while furan requires milder conditions (NBS in DMF) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attacks. The enone system’s LUMO is localized on the carbonyl, making it reactive toward nucleophiles. Thiophene’s electron-rich nature lowers the HOMO energy, enhancing aromatic stability . Solvent effects (e.g., polarizable continuum models) refine reaction pathway predictions.
Q. What catalytic strategies enable regioselective functionalization of the furan/thiophene rings?
- Methodological Answer : Ruthenium catalysts (e.g., [RuCl₂(p-cymene)]₂) facilitate C–H activation for alkylation or arylation. For example, acrylic acid derivatives react at the C3 position of furan under mild conditions (80°C, 12 h), retaining the enone backbone . Microwave-assisted synthesis reduces reaction times (1–3 h) and improves yields (75–90%) .
Q. How do crystal packing interactions influence the material properties of this compound?
- Methodological Answer : X-ray studies reveal π-π stacking (3.5–4.0 Å) between thiophene/furan rings and hydrogen bonding (C=O⋯H–C, 2.8–3.2 Å). These interactions enhance thermal stability (TGA: decomposition >250°C) and optical properties (UV-Vis λₐᵦₛ: 320–350 nm) . Co-crystallization with electron-deficient molecules (e.g., TCNQ) can modulate charge-transfer behavior for organic semiconductor applications.
Q. What are the limitations in studying degradation pathways under environmental conditions?
- Methodological Answer : Accelerated degradation studies in UV light (λ = 254 nm) reveal photolytic cleavage of the enone system, forming furan/thiophene fragments (HPLC-MS analysis). However, real-world variability (e.g., pH, microbial activity) necessitates controlled bioreactors to simulate sewage matrices. Sample stabilization (e.g., cooling to 4°C) minimizes organic degradation during prolonged experiments .
Key Research Challenges
- Contradictions in Reactivity : Thiophene’s higher electron density vs. furan leads to divergent substitution patterns, requiring tailored conditions for selective functionalization .
- Degradation Artifacts : Prolonged HSI data collection (>9 h) may alter organic matrices, necessitating real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
